molecular formula C18H25NO4S B2472135 ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate CAS No. 877649-29-1

ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2472135
CAS No.: 877649-29-1
M. Wt: 351.46
InChI Key: OTPQNTZIFQQBPG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a thiophene ring, a tetrahydropyran ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal catalysts, and ensuring the reactions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum, lanthanide triflates.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of thiophene, tetrahydropyran, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Biological Activity

Ethyl 1-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group, which contribute to its unique pharmacological properties. Its molecular formula is C16H19N1O3SC_{16}H_{19}N_{1}O_{3}S, and it has a molecular weight of approximately 305.39 g/mol.

PropertyValue
Molecular FormulaC16H19N1O3SC_{16}H_{19}N_{1}O_{3}S
Molecular Weight305.39 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the piperidine and tetrahydropyran rings suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to anxiety, depression, or other neurological conditions.

Target Interactions

  • Neurotransmitter Receptors : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, possibly influencing drug metabolism and efficacy.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study: Relaxant Activity

A study focused on derivatives of tetrahydropyran showed significant relaxant effects on isolated rat tracheal rings pre-contracted with carbachol. The most potent compounds demonstrated an EC50 value lower than that of theophylline, a known bronchodilator . This suggests that this compound may possess similar relaxant properties, potentially useful in treating respiratory conditions.

CompoundEC50 (μM)
Ethyl derivative A96.3 ± 7.5
Ethyl derivative B25.9 ± 4.5
Theophylline158

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the piperidine and thiophene components can significantly affect potency and selectivity against various biological targets .

Key Findings from SAR Studies

  • Piperidine Modifications : Alterations in the piperidine ring can enhance binding affinity to specific receptors.
  • Thiophene Substituents : Variations in thiophene substitutions can modulate anti-inflammatory and analgesic activities.

Properties

IUPAC Name

ethyl 1-(4-thiophen-2-yloxane-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-2-23-16(20)14-5-9-19(10-6-14)17(21)18(7-11-22-12-8-18)15-4-3-13-24-15/h3-4,13-14H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQNTZIFQQBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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